1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Description
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS RN: 1779124-23-0) is a heterocyclic compound featuring an imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid moiety. Its molecular formula is C₁₁H₇F₃N₂O₂, with a molecular weight of 256.18 g/mol . The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, while the carboxylic acid group (-COOH) introduces polarity, enabling hydrogen bonding and salt formation . Imidazole derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSUDJDFPUENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179208 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779124-23-0 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
This process can be achieved using various reagents and catalysts, such as Ir photocatalysts in visible-light-driven photoredox catalysis . The reaction conditions often require precise control of temperature, light, and reagent concentrations to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and imidazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The pathways involved often include inhibition of specific enzymes or binding to receptor sites, which can alter cellular processes and responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Linker Variations
Key Insights :
- Substituent Position : The position of the -CF₃ group on the phenyl ring (meta vs. para) influences electronic effects and steric interactions. For example, para-substituted analogs (e.g., ) may exhibit altered binding affinities compared to meta-substituted derivatives.
- Heterocyclic Modifications : Replacement of phenyl with pyridinyl (e.g., ) introduces a nitrogen atom, enabling additional hydrogen bonding or π-stacking interactions.
Core Heterocycle Variations
Key Insights :
- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) have fused benzene rings, increasing planarity and rigidity. This enhances intercalation with biological targets but may reduce solubility.
- Polar Substituents : The hydroxyphenyl group in introduces polarity, improving aqueous solubility compared to -CF₃-substituted imidazoles.
Functional Group Modifications
Key Insights :
- Carboxylic Acid vs. Ester : Ester derivatives (e.g., ) are more lipophilic, improving cell membrane permeability but requiring hydrolysis for activation.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, with the CAS number 1779124-23-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this imidazole derivative a candidate for further investigation in drug discovery and development.
- Molecular Formula : CHFNO
- Molecular Weight : 256.18 g/mol
- CAS Number : 1779124-23-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including those containing trifluoromethyl groups. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.76 |
| Compound B | OVXF 899 (Ovarian Cancer) | 9.27 |
| Compound C | PXF 1752 (Prostate Cancer) | 1.143 |
These findings suggest that the presence of the trifluoromethyl group may enhance the potency of imidazole derivatives against specific cancer types .
The mechanism through which these compounds exert their biological effects often involves apoptosis induction and cell cycle arrest. For example, flow cytometry assays have indicated that certain imidazole derivatives can trigger apoptosis in MCF-7 cells via increased caspase activity, suggesting a dose-dependent relationship in their efficacy .
Inhibition of Enzymatic Activity
The compound's structure also suggests potential inhibitory effects on various enzymes. Similar trifluoromethyl-containing compounds have been shown to inhibit enzymes such as 5-hydroxytryptamine (5-HT) uptake and reverse transcriptase, enhancing their therapeutic profiles in treating conditions like depression and viral infections .
Case Studies
- Anticancer Properties : A study evaluated a series of imidazole derivatives, including those with trifluoromethyl substitutions, against human cancer cell lines. The results indicated that these compounds exhibited IC values significantly lower than traditional chemotherapeutics like doxorubicin, marking them as promising candidates for further development .
- Inflammation Models : In animal models of inflammation, similar compounds have shown efficacy in reducing symptoms associated with arthritis, indicating potential applications beyond oncology .
Q & A
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of trifluoromethyl-substituted aryl precursors with imidazole intermediates. For example:
- Step 1 : React 3-(trifluoromethyl)phenyl hydrazine with ethyl acetoacetate or analogous carbonyl derivatives under reflux in ethanol to form the imidazole core.
- Step 2 : Hydrolyze the ester intermediate (e.g., ethyl ester) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation steps) influence yield and purity .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR in DMSO- confirm regiochemistry of the imidazole ring and trifluoromethyl substitution. For example, the carboxylic proton appears as a broad singlet at δ ~12.5 ppm .
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-F) validate functional groups .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 50.5%, H: 2.9%, N: 10.2%) to confirm purity .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., Factor Xa or angiotensin II receptors) using fluorogenic substrates. IC values are determined via dose-response curves (e.g., 0.18–0.55 nM for angiotensin II antagonists) .
- Selectivity Profiling : Compare activity against off-target enzymes (e.g., trypsin, plasma kallikrein) to calculate selectivity ratios (>100-fold selectivity preferred) .
Advanced Research Questions
Q. How can computational methods aid in understanding its bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., Factor Xa). The trifluoromethyl group often occupies hydrophobic pockets, while the carboxylate forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD <2 Å indicates robust ligand-protein interactions .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM/GBSA to prioritize analogs for synthesis .
Q. How are structural contradictions resolved in crystallographic studies?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize phase errors. Collect data at cryogenic temperatures (100 K) to reduce thermal motion artifacts .
- Refinement : Apply SHELXL for small-molecule refinement. Anisotropic displacement parameters (ADPs) for the trifluoromethyl group improve model accuracy. Use the "ISOR" restraint to handle disorder in aromatic rings .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R <5% for data quality .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (solvent, catalyst loading, temperature) systematically. For example, replacing ethanol with DMF increases yield from 45% to 72% due to better solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura couplings. Turnover numbers (TON) >1000 indicate industrial viability .
- Green Chemistry : Replace LiOH with enzymatic hydrolysis (e.g., lipases) to reduce waste .
Q. How are structure-activity relationships (SAR) analyzed for analogs?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the imidazole N1 or C4 positions (e.g., 2-chlorophenyl, benzyl) and compare IC values .
- Pharmacophore Mapping : Identify critical features (e.g., carboxylate for ionic interactions, trifluoromethyl for lipophilicity) using Discovery Studio .
- In Vivo Correlation : Measure oral bioavailability in rats (e.g., >50% for 1-benzyl-3-butyl analogs) and correlate with logP values (optimal range: 2–3) .
Q. How to address discrepancies in biological assay data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores to account for inter-lab variability (e.g., IC ranges from 0.18 nM to 1.2 nM due to differing buffer conditions) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability. A K <1 nM validates high-affinity binding .
- Protein Source : Use recombinant human enzymes instead of rabbit aorta extracts to eliminate species-specific bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
